N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide
Description
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-(4-oxoquinazolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c26-19(5-8-24-14-21-18-4-2-1-3-17(18)20(24)27)23-16-11-22-25(13-16)12-15-6-9-28-10-7-15/h1-4,11,13-15H,5-10,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLIVXPAVRIOAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and quinazolinone intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key differences between the target compound and related molecules:
Key Observations
Solubility and Lipophilicity: The target compound’s oxan-4-ylmethyl group likely improves aqueous solubility compared to 1DC’s pyridin-4-yl substituent, which is more aromatic and lipophilic .
Synthetic Efficiency :
- The oxane substitution in the target compound may offer synthetic advantages over bulky aryl groups (e.g., Compound 7’s 22% yield) , though direct yield data are unavailable. Compound I’s 82% yield highlights the efficiency of simpler substituents .
Bioactivity and Targeting: Compound 7’s sulfonamide linker and halogenated aryl groups target bacterial HadAB/BC complexes, suggesting a possible antibacterial role . The target compound’s dihydroquinazolinone core is more commonly linked to kinase inhibition. Fluorine in ’s compound enhances metabolic stability and binding affinity through electronegative interactions, a feature absent in the target compound .
In contrast, Compound I’s phenyl group may introduce steric hindrance .
Research Implications
- Structural Optimization : The oxane group in the target compound represents a strategic choice to improve pharmacokinetics over pyridine (1DC) or halogenated aryl (Compound 7) substituents.
- Synthetic Challenges: Lower yields in Compound 7 and ’s fluorinated derivative suggest that introducing polar, non-aromatic groups (e.g., oxane) may streamline synthesis .
- Biological Potential: While the dihydroquinazolinone-propanamide framework is promising, further studies are needed to validate the target compound’s mechanism and efficacy.
Biological Activity
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a complex organic compound notable for its potential medicinal applications. This compound combines pyrazole and quinazolinone moieties, which are known for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of this compound typically involves multi-step organic reactions, making it an area of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 313.35 g/mol. The compound's structure includes a pyrazole ring and a quinazolinone derivative, which contribute to its biological activity.
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to various pharmacological effects. The precise mechanism remains under investigation, but it is believed to involve the following pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways.
- Antiparasitic Activity : Similar compounds have shown efficacy against Leishmania species, suggesting potential applications in treating parasitic infections.
Biological Activity Overview
Research into the biological activities of pyrazole and quinazolinone derivatives has revealed several promising effects:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant activity against various bacteria and fungi.
- Anticancer Properties : Some derivatives have shown cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : These compounds may reduce inflammation by inhibiting pro-inflammatory mediators.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Table 1: Biological Activity Comparison
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antileishmanial | 0.059 | |
| Compound B | Anticancer | 0.070 | |
| Compound C | Antimicrobial | 0.072 | |
| N-{...} | Potentially similar | TBD | Current Study |
Antileishmanial Activity
A study reported that certain pyrazole derivatives exhibited significant activity against Leishmania infantum and Leishmania amazonensis, with IC50 values comparable to existing treatments like pentamidine . This suggests that this compound may also possess similar properties.
Cytotoxicity Studies
Cytotoxicity assays have indicated that while some pyrazole derivatives show promising antileishmanial activity, they also maintain lower toxicity towards mammalian cells compared to traditional treatments . This balance is crucial for developing safer therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
